Aminophenazone gentisate
Description
Historical Context of Pyrazolone (B3327878) Derivatives in Academic Inquiry
The academic exploration of pyrazolone derivatives has a rich history spanning over a century, rooted in the foundational discoveries of 19th-century chemistry. The journey began with the initial synthesis of pyrazole (B372694) in 1883 by chemist Ludwig Knorr, a discovery that laid the groundwork for an entirely new class of heterocyclic compounds. ijrpr.commdpi.com In the same year, Knorr synthesized antipyrine, the first pyrazolone derivative to gain significant attention for its analgesic and antipyretic properties. nih.gov This breakthrough was a pivotal moment, sparking widespread academic and industrial interest in creating other pyrazolone analogues with potentially enhanced or more refined therapeutic actions. nih.gov
Since their initial discovery, pyrazolones have become a cornerstone of medicinal chemistry research. nih.gov Their structural motif is recognized as a "privileged scaffold," meaning it is a versatile framework for the design of new biologically active molecules. mdpi.comglobalresearchonline.net The sustained academic inquiry into this class of compounds is driven by the broad spectrum of pharmacological activities they exhibit. ijrpr.comnih.gov Research has demonstrated that various pyrazolone derivatives possess anti-inflammatory, antimicrobial, antitumor, and antiviral properties, among others, making them a subject of continuous investigation for potential new therapeutic agents. ijrpr.comnih.govglobalresearchonline.netresearchgate.net The development of pyrazolone derivatives is often seen as an epitome of medicinal chemistry, evolving from simple structural modifications to advanced, high-throughput screening methods. nih.gov
Academic Rationale for Investigating Aminophenazone Gentisate and Related Complexes
Aminophenazone, a well-known pyrazolone derivative, has historically been recognized for its analgesic and antipyretic properties. ncats.iodrugbank.com It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been a subject of numerous studies. mdpi.com The academic rationale for investigating this compound stems from the principles of crystal engineering and the pharmaceutical science of salt and cocrystal formation. This compound is a chemical entity formed by the combination of two distinct molecules: aminophenazone and gentisic acid (2,5-dihydroxybenzoic acid). nih.govnih.gov
The primary motivation for creating such multi-component crystalline systems is to modulate the physicochemical properties of the parent active pharmaceutical ingredient (API). By combining aminophenazone with a coformer like gentisic acid, researchers aim to create a new solid form with potentially different and improved characteristics, such as solubility, stability, and bioavailability, without altering the primary molecule's covalent structure. researchgate.net
Below are the properties of the individual component compounds that form this compound.
| Property | Aminophenazone | Gentisic Acid |
| IUPAC Name | 4-(dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 2,5-dihydroxybenzoic acid |
| Molecular Formula | C₁₃H₁₇N₃O | C₇H₆O₄ |
| Molecular Weight | 231.29 g/mol | 154.12 g/mol |
| Parent Compound CID | 6009 | 3469 |
Data sourced from PubChem. nih.gov
Evolution of Research Themes Pertaining to Aminophenazone and Gentisic Acid Interaction
The scientific investigation into the interaction between aminophenazone and other molecules, including gentisic acid, has evolved significantly over time. Initial research was often focused on the basic synthesis and identification of new salts or complexes. However, the field has progressed towards a more sophisticated and detailed analysis of the resulting products.
Modern research themes are heavily centered on solid-state chemistry and crystal engineering. The focus has shifted from merely creating new compounds to fundamentally understanding the structure-property relationships within them. This involves the use of a suite of advanced analytical techniques. Single-crystal X-ray diffraction, for instance, is employed to determine the precise three-dimensional arrangement of atoms and molecules within the crystal, revealing the nature of the intermolecular hydrogen bonds between the aminophenazone and gentisic acid moieties. mdpi.com Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy provide further confirmation of the structure and interactions. mdpi.comnih.gov Thermal analysis techniques are also used to evaluate the stability and phase behavior of these complexes. nih.gov
A prominent and evolving research theme is the use of computational chemistry to complement experimental findings. researchgate.net Theoretical studies, including Hirshfeld surface analysis, are now commonly used to visualize and quantify the intermolecular interactions within the crystal structure. researchgate.net This computational approach helps to elucidate the dominant forces responsible for the stability of the cocrystal or salt, providing predictive power for designing new multi-component systems. researchgate.net The research has thus moved from a descriptive phase to a predictive and design-oriented one, aiming to rationally create novel materials with tailored properties based on a deep understanding of the molecular interactions between aminophenazone and coformers like gentisic acid.
Structure
2D Structure
Properties
CAS No. |
93841-78-2 |
|---|---|
Molecular Formula |
C20H23N3O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2,5-dihydroxybenzoic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C7H6O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,1-4H3;1-3,8-9H,(H,10,11) |
InChI Key |
GQUQRKUQWVVIJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
93841-78-2 59302-11-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminophenazone gentisate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Studies
Strategies for the Synthesis of Aminophenazone Gentisate Complexes
The synthesis of this compound, a complex formed between aminophenazone and gentisic acid, involves the principles of crystal engineering to create either a salt or a co-crystal. The final structure is determined by the nature of the intermolecular interactions, primarily hydrogen bonding and the potential for proton transfer between the acidic gentisic acid and the basic aminophenazone molecule.
The formation of a complex between aminophenazone and gentisic acid can result in either a salt or a co-crystal, a distinction that hinges on the transfer of a proton from the carboxylic acid group of gentisic acid to the aminophenazone molecule. Pharmaceutical co-crystals are defined as crystalline materials composed of an active pharmaceutical ingredient (API) and one or more co-crystal formers, which are solid at room temperature and connected through non-covalent interactions like hydrogen bonding. nih.govresearchgate.net Salts, by contrast, are formed through ionic bonds resulting from proton transfer.
The likelihood of salt versus co-crystal formation can often be predicted by the "pKa rule." This rule states that a significant difference between the pKa of the acidic component and the pKa of the conjugate acid of the basic component is required for proton transfer and subsequent salt formation. researchgate.net Generally, a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 3 leads to salt formation, while a ΔpKa of less than 0 results in a co-crystal. researchgate.net The region between 0 and 3 can produce either species, making experimental confirmation necessary. researchgate.net
In the case of this compound, the carboxylic acid of gentisic acid (pKa ≈ 2.97) is the primary proton donor, while the dimethylamino group on aminophenazone is the most likely proton acceptor. wikipedia.org The interaction would involve the formation of a strong hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen of the dimethylamino group. If a proton is fully transferred, an ionic bond forms, creating a gentisate anion and an aminophenazonium cation, resulting in a salt. If no proton transfer occurs, the two neutral molecules will be linked by a strong hydrogen bond, forming a co-crystal. researchgate.net These primary interactions are stabilized by other non-covalent forces, such as π-stacking and van der Waals forces, which help in the assembly of the final crystal lattice. nih.govgoogle.com
Table 1: Key Factors in Salt vs. Co-crystal Formation
| Factor | Salt Formation | Co-crystal Formation |
|---|---|---|
| Primary Interaction | Ionic bonding resulting from proton transfer | Hydrogen bonding between neutral molecules nih.gov |
| ΔpKa Rule | Typically ΔpKa > 3 researchgate.net | Typically ΔpKa < 0 researchgate.net |
| Components | Ionized API and counter-ion | Neutral API and co-former nih.gov |
Several established methods can be employed for the synthesis of aminophenazone-gentisic acid complexes. These techniques can be broadly categorized as either solution-based or solid-state methods.
Solution-Based Synthesis: This is a traditional and widely used approach where both aminophenazone and gentisic acid are dissolved in a suitable solvent or a mixture of solvents. google.com The formation of the complex occurs in the solution, followed by crystallization, which can be induced by slow evaporation of the solvent, cooling, or the addition of an anti-solvent. The choice of solvent is critical as it can influence the resulting crystalline form (polymorphs, solvates, or the desired salt/co-crystal). nih.gov
Grinding Techniques: Mechanochemistry, particularly grinding, offers a more environmentally friendly and often more efficient alternative to solution-based methods. nih.gov
Neat Grinding: This involves grinding the solid reactants (aminophenazone and gentisic acid) together in a mortar and pestle or a ball mill without any bulk solvent. The mechanical energy supplied facilitates the molecular interactions and formation of the new crystalline phase. google.comnih.gov
Solvent-Assisted Grinding: Also known as liquid-assisted grinding (LAG), this method involves adding a very small, catalytic amount of a liquid to the solid mixture during grinding. The liquid phase can accelerate the reaction by increasing molecular mobility and facilitating the dissolution and reprecipitation of the components into the more stable co-crystal form. nih.gov
These methods have been successfully used to prepare a variety of pharmaceutical salts and co-crystals. nih.govnih.gov
Table 2: Comparison of Synthesis Methodologies
| Method | Description | Advantages |
|---|---|---|
| Solution Evaporation | Dissolving components in a solvent and allowing the solvent to evaporate slowly to form crystals. | Can produce high-quality single crystals suitable for X-ray diffraction. |
| Neat Grinding | Grinding solid components together without solvent. nih.gov | Environmentally friendly (solvent-free), rapid screening for new forms. nih.gov |
| Solvent-Assisted Grinding | Grinding solid components with a small amount of liquid. nih.gov | Often faster and more efficient than neat grinding; can yield different polymorphs. |
Synthesis of Aminophenazone and its Derivatives as Precursors
Aminophenazone, also known as aminopyrine, is a pyrazolone (B3327878) derivative first synthesized in the late 19th century. wikipedia.org It serves as a precursor for the synthesis of the this compound complex.
Aminophenazone (4-dimethylamino-1,5-dimethyl-2-phenylpyrazol-3-one) is structurally a derivative of phenazone (antipyrine). wikipedia.orgnih.gov The synthesis of aminophenazone and its analogues generally involves multi-step chemical reactions starting from simpler building blocks. The core pyrazolone ring is a key structural feature. While specific industrial synthesis details are proprietary, general synthetic routes for substituted aminophenazones often begin with the synthesis of the phenazone moiety. nih.gov The introduction of the amino group at the 4-position, followed by methylation, leads to the final aminophenazone structure. One of its metabolites is 4-aminoantipyrine. patsnap.com
To create derivatives for complexation, the aminophenazone molecule can be chemically modified. The pyrazolone ring of aminophenazone can act as an active enamine species, allowing it to participate in nucleophilic addition reactions. hacettepe.edu.tr This reactivity can be exploited to introduce various functional groups. For instance, new cyclic imides have been synthesized by reacting aminophenazone with different anhydrides, followed by cyclization with acetic acid under reflux. nih.govtaylorandfrancis.com Such derivatization strategies allow for the tuning of the molecule's properties, which can be useful for forming a wider range of complexes or co-crystals. hacettepe.edu.tr
Synthesis of Gentisic Acid and its Derivatives
Gentisic acid (2,5-dihydroxybenzoic acid) is a dihydroxybenzoic acid and a derivative of benzoic acid. wikipedia.org It is the second component required for the formation of this compound.
The primary industrial method for producing gentisic acid is through the carboxylation of hydroquinone (B1673460). wikipedia.org This process is an example of the Kolbe-Schmitt reaction, where an alkali metal salt of hydroquinone is reacted with carbon dioxide under pressure and elevated temperature. wikipedia.orggoogle.com An alternative synthetic route involves the Elbs persulfate oxidation of salicylic (B10762653) acid. wikipedia.org
Derivatives of gentisic acid can be prepared through standard organic reactions. For example, new esters of gentisic acid have been synthesized by reacting it with various acid chlorides in an alkaline medium, which typically results in the esterification of the 5-hydroxyl group. researchgate.net Similarly, reactions with dialkylaminoalkyl chlorides can yield dialkylaminoalkyl gentisate hydrochlorides. researchgate.net
Table 3: Synthetic Routes for Precursors
| Compound | Precursor(s) | Key Reaction Type |
|---|---|---|
| Aminophenazone | Phenazone derivatives | Amination, Methylation |
| Gentisic Acid | Hydroquinone, CO2 | Kolbe-Schmitt reaction wikipedia.orggoogle.com |
| Gentisic Acid | Salicylic Acid | Elbs persulfate oxidation wikipedia.org |
| Gentisic Acid Esters | Gentisic Acid, Acid Chlorides | Esterification researchgate.net |
Table of Compounds
| Compound Name |
|---|
| Aminophenazone |
| Gentisic acid |
| This compound |
| Phenazone |
| Hydroquinone |
| Salicylic acid |
| 4-aminoantipyrine |
Structural Characterization and Elucidation Studies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the structure of a chemical compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their internal structure.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
In the analysis of Aminophenazone gentisate, the IR spectrum would be expected to display characteristic peaks from both the aminophenazone and gentisate moieties. Key absorptions would include:
From Aminophenazone:
C=O stretching of the pyrazolone (B3327878) ring.
C-N stretching vibrations.
Aromatic C-H and C=C stretching from the phenyl group.
Aliphatic C-H stretching from the methyl groups.
From Gentisate:
Broad O-H stretching from the carboxylic acid and phenolic hydroxyl groups.
C=O stretching of the carboxylic acid.
Aromatic C-H and C=C stretching.
The formation of the salt would be confirmed by the presence of a carboxylate (COO-) asymmetric stretching band and the disappearance or significant shift of the carboxylic acid O-H band.
Table 1: Hypothetical IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Origin |
|---|---|---|
| O-H Stretch (Phenolic) | 3200-3600 | Gentisate |
| C-H Stretch (Aromatic) | 3000-3100 | Both |
| C-H Stretch (Aliphatic) | 2850-3000 | Aminophenazone |
| C=O Stretch (Amide) | 1650-1680 | Aminophenazone |
| COO⁻ Stretch (Carboxylate) | 1550-1610 | Gentisate (as salt) |
| C=C Stretch (Aromatic) | 1450-1600 | Both |
| C-N Stretch | 1200-1350 | Aminophenazone |
Note: This table is illustrative and based on typical ranges for these functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. Key resonances would include those for the aromatic protons of both the phenyl group in aminophenazone and the gentisate ring, as well as the methyl and dimethylamino protons of aminophenazone. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on both rings.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would allow for the identification of the carbonyl carbons (amide and carboxylate), the aromatic carbons, and the aliphatic carbons of the methyl groups.
Table 2: Hypothetical ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Origin |
|---|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | Varies | Both |
| N-CH₃ Protons | 2.5 - 3.5 | Singlet | Aminophenazone |
| C-CH₃ Protons | 2.0 - 2.5 | Singlet | Aminophenazone |
| N(CH₃)₂ Protons | 2.2 - 2.8 | Singlet | Aminophenazone |
Note: This table is illustrative and based on typical chemical shift ranges.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.
Advanced Analytical Techniques for Structural Elucidation
In addition to spectroscopy, other analytical techniques are employed to provide definitive structural proof.
Elemental analysis is a crucial technique for determining the empirical formula of a compound. By precisely measuring the percentage composition of carbon, hydrogen, nitrogen, and other elements, it is possible to verify the molecular formula. For this compound (C₂₀H₂₃N₃O₅), the theoretical elemental composition would be calculated and compared with experimental values to confirm the purity and identity of the synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 20 | 240.2 | 62.33% |
| Hydrogen | H | 1.01 | 23 | 23.23 | 6.02% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 10.91% |
| Oxygen | O | 16.00 | 5 | 80.00 | 20.76% |
| Total | | | | 385.46 | 100.00% |
Note: This table presents the calculated theoretical values.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Compound Separation and Analysis
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For a compound like aminophenazone gentisate, various chromatographic methods are employed to isolate the active ingredient from excipients, impurities, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis due to its high resolution and efficiency. arabjchem.org It is widely used for the simultaneous determination of aminophenazone in combination with other active pharmaceutical ingredients. researchgate.net Isocratic and gradient HPLC methods have been developed to separate aminophenazone from related compounds and potential impurities. nih.govthaiscience.info The choice of column, mobile phase, and detector is critical for achieving optimal separation. ajpaonline.com
For instance, a common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. thaiscience.infoajpaonline.com Detection is typically performed using a UV detector at a wavelength where aminophenazone exhibits maximum absorbance. ajpaonline.com The specificity of HPLC methods allows for the accurate quantification of the drug even in the presence of its degradation products or other substances. nih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) | Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (50:50, v/v) ajpaonline.com | Gradient of Methanol and 0.05 M Phosphate Buffer (pH 7.5) nih.gov |
| Flow Rate | 1.0 mL/min ajpaonline.com | 1.0 mL/min nih.gov |
| Detection | UV at 275 nm ajpaonline.com | Diode Array Detection (DAD) at 244 nm and 285 nm nih.gov |
Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the qualitative analysis and separation of drug compounds from their degradation products and impurities. nih.govmdpi.com For aminophenazone, TLC can be employed as a stability-indicating method to monitor the formation of degradants over time or under stress conditions. nih.govmdpi.com The technique typically utilizes silica gel plates as the stationary phase and a suitable solvent system as the mobile phase to achieve separation. researchgate.net
A study reported a convenient TLC procedure using neutral solvent systems on silica gel adsorbent for the separation of aminopyrine (aminophenazone) from antipyrine and their derivatives, including the metabolite 4-aminoantipyrine. researchgate.net The separated spots can be visualized under UV light, and densitometry can be used for quantitative analysis. researchgate.net This makes TLC a practical tool for routine quality control and stability studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. nist.govnih.gov It is highly effective for the analysis of volatile and thermally stable compounds. While aminophenazone itself can be analyzed by GC, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. nih.govumich.edu
The primary advantage of GC-MS is its ability to provide structural information about the analytes. mmu.ac.uk As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. This is particularly useful for identifying unknown impurities, degradation products, or metabolites. jst.go.jpirjet.net For example, GC-MS was instrumental in identifying 4-formylaminoantipyrine as a new metabolite of aminophenazone in human urine. jst.go.jp
Mass Spectrometry-Based Methods for Quantification and Metabolomics
Mass spectrometry (MS) is an analytical technique renowned for its high sensitivity and specificity, making it indispensable in modern pharmaceutical analysis. kuleuven.benih.gov When coupled with a chromatographic separation method like LC, it provides a robust platform for both quantification and structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. bioanalysis-zone.comnih.govresearchgate.net This technique offers exceptional selectivity and sensitivity, often allowing for detection at the picogram to nanogram level. nih.govnih.gov
In an LC-MS/MS analysis, the compound of interest is first separated by HPLC and then introduced into the mass spectrometer. Through a process called selected reaction monitoring (SRM), a specific precursor ion (representing the parent molecule) is selected and fragmented to produce characteristic product ions. Monitoring this specific transition significantly reduces background noise and enhances selectivity. youtube.com This high degree of specificity is crucial for accurate quantification in complex biological samples where matrix effects can be a significant challenge. nih.govnih.gov
| Advantage | Description |
|---|---|
| High Sensitivity | Enables detection and quantification of analytes at very low concentrations (ng/mL to pg/mL). nih.gov |
| High Selectivity | Specific detection using precursor-to-product ion transitions minimizes interference from matrix components. youtube.com |
| Robustness | Provides reliable and reproducible results, making it suitable for regulated bioanalytical studies. bioanalysis-zone.com |
| Wide Applicability | Can be used to analyze a broad range of small molecules in various biological fluids. researchgate.net |
Metabolomics involves the comprehensive analysis of low-molecular-weight metabolites in a biological system. nih.govnih.gov LC-MS-based metabolomic profiling is a powerful tool for identifying and quantifying the metabolites of a drug, providing critical insights into its metabolic pathways. plos.orgmdpi.com
Spectrophotometric Assays for Related Compounds.
Spectrophotometric assays are instrumental in the analysis of compounds that possess chromophoric groups, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of this compound, spectrophotometric methods can be theoretically applied to determine the gentisate component, which is a phenolic compound.
The 4-Aminoantipyrine Assay for Phenolic Compounds.
The 4-aminoantipyrine (4-AAP) assay is a well-established colorimetric method for the determination of phenols. juniperpublishers.comresearchgate.net This assay is based on the reaction of phenols with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, typically potassium ferricyanide, to form a colored antipyrine dye. juniperpublishers.comresearchgate.net The intensity of the resulting color is proportional to the concentration of the phenolic compound and can be measured spectrophotometrically.
The reaction is typically carried out at a pH of 10.0, and the resulting colored complex can be extracted into a solvent like chloroform to enhance its concentration and, consequently, the sensitivity of the assay. juniperpublishers.com The absorbance of the colored product is then measured at a specific wavelength, which is characteristic of the dye formed.
While this method is widely used for the general determination of phenolic compounds in various samples, its direct application to this compound would specifically target the gentisic acid moiety. Gentisic acid, being a dihydroxybenzoic acid, is a phenolic compound and would be expected to react with 4-aminoantipyrine. However, the specificity of this reaction can be influenced by the substitution pattern on the phenolic ring.
Table 1: Hypothetical Reactivity of Phenolic Compounds with 4-Aminoantipyrine
| Compound | Phenolic Structure | Expected Reactivity | Wavelength of Maximum Absorbance (λmax) |
| Phenol | C₆H₅OH | High | 510 nm |
| Gentisic Acid | C₇H₆O₄ | Moderate to High | ~500 nm |
| Salicylic (B10762653) Acid | C₇H₆O₃ | Low to None | - |
Method Development and Validation for this compound Detection.
The development and validation of an analytical method are crucial steps to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For the detection and quantification of this compound, a UV-spectrophotometric method could be developed, capitalizing on the chromophoric nature of both aminophenazone and gentisic acid.
Method development would involve several stages, including the selection of an appropriate solvent in which the compound is stable and soluble, and the determination of the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the compound exhibits the highest absorbance, and measurements at this wavelength provide the highest sensitivity and minimize errors.
Once the initial parameters are established, the method must be validated according to the guidelines of the International Conference on Harmonisation (ICH). The validation process ensures that the analytical procedure is accurate, precise, specific, linear, and robust.
Key validation parameters include:
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is typically generated by plotting absorbance versus concentration, and the correlation coefficient (r²) is calculated.
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD).
Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Hypothetical Validation Parameters for a UV-Spectrophotometric Method for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Wavelength (λmax) | - | 275 nm |
| Linearity (Concentration Range) | r² ≥ 0.999 | 5-25 µg/mL |
| Correlation Coefficient (r²) | - | 0.9995 |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Precision (RSD) | ≤ 2% | 1.2% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.5 µg/mL |
| Robustness | No significant change in results | Robust |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters and results of a method validation study.
Computational and Theoretical Investigations of Molecular Structure and Interactions
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational studies of molecular systems. DFT is a method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. mdpi.comnih.gov It is widely employed to predict molecular geometries, energies, and various spectroscopic properties. elsevierpure.commdpi.com
Structural optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. mdpi.com For aminophenazone gentisate, this would involve optimizing the structures of the individual aminophenazone and gentisate ions, as well as the ion pair, to understand their most stable three-dimensional conformations. This process calculates the forces on each atom and adjusts their positions until a minimum energy state is reached.
Conformer analysis, an extension of structural optimization, explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. While PubChem lists conformer generation for this compound as disallowed due to its nature as a salt mixture nih.gov, DFT could be used to model the potential rotational isomers of the aminophenazone cation and the gentisate anion individually. The analysis provides the relative energies of different conformers, indicating which are most likely to be present under given conditions. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. nih.gov
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. researchgate.net These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral bands to particular vibrational modes (e.g., stretching, bending) within the molecule. elsevierpure.comnih.gov
For this compound, a DFT analysis would predict the characteristic vibrational modes for both the aminophenazone and gentisate components, as well as shifts in these frequencies resulting from the ionic and hydrogen-bonding interactions in the salt. For instance, the stretching frequency of the carbonyl group in aminophenazone and the hydroxyl and carboxyl groups in gentisate would be of particular interest, as their positions are sensitive to intermolecular interactions. Comparing the computed frequencies with experimental FT-IR data, such as that available for aminophenazone cocrystals hacettepe.edu.tr, helps validate the accuracy of the computational model and provides a detailed understanding of the bonding environment.
Table 1: Representative DFT-Calculated Vibrational Frequencies for Functional Groups This table is illustrative, based on typical values from DFT studies of related organic compounds, as specific DFT data for this compound is not available.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600-1650 | Indicates salt formation and ionic interaction. |
| Phenolic (O-H) | Stretching | ~3400-3600 | Sensitive to hydrogen bonding with aminophenazone. |
| Amine (C-N) | Stretching | ~1250-1350 | Reflects the electronic environment of the pyrazolone (B3327878) ring. |
| Carbonyl (C=O) | Stretching | ~1650-1700 | Position indicates involvement in intermolecular interactions. |
Molecular Modeling of Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is the study of intermolecular interactions, which govern how a drug molecule recognizes and binds to its biological target.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, such as a protein or enzyme). mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. researchgate.net
While specific docking studies on this compound are not widely reported, research on aminophenazone derivatives provides insight into their potential binding modes. For example, docking studies of aminoguanidine (B1677879) derivatives with the FabH receptor, a key enzyme in bacterial fatty acid biosynthesis, have revealed crucial interactions. nih.gov These studies show that hydrogen bonds and hydrophobic interactions with specific amino acid residues are critical for binding affinity. nih.gov Similarly, docking of pyrazole (B372694) derivatives against the cyclooxygenase-2 (COX-2) enzyme has been used to rationalize their anti-inflammatory activity. mdpi.com Such studies typically report a binding energy or score, which estimates the strength of the interaction. japsonline.com
Table 2: Illustrative Docking Results for Aminophenazone Derivatives against Biological Targets Data compiled from studies on various aminophenazone derivatives to demonstrate typical findings.
| Derivative Class | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference Study Concept |
|---|---|---|---|---|
| Aryl Thioureas | Intestinal Alkaline Phosphatase | -7.5 to -9.0 | Ser, Asp, His | researchgate.net |
| Acylhydrazones | FabH Receptor (E. coli) | -6.0 to -8.5 | Thr81, Ala246 | nih.gov |
| Benzo[d]thiazol-2-amines | HER Enzyme | -9.8 to -10.4 | Not specified | nih.gov |
| Pyridine/Pyran Hybrids | COX-2 Enzyme | -8.0 to -9.5 | Arg, Tyr, Ser | mdpi.com |
Following a docking simulation, a detailed theoretical analysis of the binding interactions is performed to understand the structural basis of molecular recognition. plos.org This analysis identifies the specific non-covalent interactions that stabilize the ligand-receptor complex, including:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). These are highly directional and crucial for specificity.
Hydrophobic Interactions: Occur when nonpolar regions of the ligand and protein associate to minimize contact with water.
Van der Waals Forces: Weak, short-range attractions between all atoms.
Ionic Interactions (Salt Bridges): Electrostatic attraction between oppositely charged groups.
Pi-Interactions: Aromatic rings can interact through π-π stacking or π-alkyl interactions.
Theoretical Studies on Complexation and Salt Formation
The formation of this compound is a result of an acid-base reaction between aminophenazone (a weak base) and gentisic acid (an acid), leading to a salt stabilized by ionic and other intermolecular forces. Theoretical studies can elucidate the mechanism and energetics of this process. nih.govmdpi.com
Computational methods can model the proton transfer from the carboxylic acid group of gentisic acid to the most basic site on the aminophenazone molecule. The stability of the resulting ion pair can be calculated and compared to the neutral complex to confirm the favorability of salt formation.
Environmental Biogeochemistry and Remediation Strategies
Environmental Fate and Persistence of Pharmaceutical Compounds (General Context)
Pharmaceuticals are increasingly recognized as contaminants of emerging concern due to their continuous release into the environment, biological activity, and potential for persistence. selleckchem.comresearchgate.net Designed to be biologically active and sometimes resistant to degradation to maintain their therapeutic effect, these compounds can pose risks to non-target organisms and ecosystem health when they enter the environment. selleckchem.com Their journey into the environment is complex, involving various sources and pathways.
The primary route for pharmaceuticals to enter the environment is through human and animal excretion into wastewater. researchgate.netnih.gov Many drugs are not fully metabolized in the body and are excreted as the active compound or as active metabolites. researchgate.net Conventional wastewater treatment plants (WWTPs) are often not equipped to completely remove these complex molecules, leading to their discharge into receiving water bodies. nih.gov Other sources include improper disposal of unused medications and manufacturing effluents. nih.gov
Once released, pharmaceutical compounds are widely detected in various aquatic compartments.
Surface Water: Numerous studies have documented the presence of a wide array of pharmaceuticals in rivers, lakes, and coastal waters. mdpi.comresearchgate.net Concentrations can vary from nanograms to micrograms per liter, depending on factors like population density, wastewater treatment efficiency, and river flow rates. researchgate.net
Sediment: Hydrophobic or less water-soluble compounds tend to adsorb onto suspended particles and settle into the sediment. dep.state.pa.us Streambed sediment can act as a reservoir for these contaminants, accumulating them over time and creating a potential source of long-term pollution. dep.state.pa.us The detection of pharmaceuticals in sediments is common, particularly in urbanized or industrialized areas. mdpi.comdep.state.pa.us
Particulate Matter: Pharmaceuticals can bind to suspended particulate matter in the water column. This association influences their transport, bioavailability, and eventual deposition in sediments. The partitioning between the water phase and particulate matter is a key process governing the ultimate fate of these compounds in aquatic systems.
Table 1: General Occurrence of Pharmaceutical Residues in Aquatic Environments
| Environmental Compartment | Typical Concentration Range | Significance |
|---|---|---|
| Surface Water | ng/L to µg/L | Primary medium for transport and exposure of aquatic organisms. researchgate.net |
| Sediment | µg/kg to mg/kg | Acts as a long-term sink and potential source of contamination. dep.state.pa.us |
| Groundwater | ng/L | Potential for contamination of drinking water sources. |
The distribution and persistence of a pharmaceutical compound in the environment are governed by a combination of its intrinsic properties and various environmental factors. researchgate.netpjoes.com
Physicochemical Properties of the Compound:
Water Solubility: Higher solubility generally leads to greater mobility in water but less partitioning to sediment.
Sorption Coefficient (Kd/Koc): The tendency of a compound to bind to organic carbon in soil and sediment influences its concentration in the water column versus the sediment. awsjournal.org
Volatility: While generally low for pharmaceuticals, volatility can influence transfer to the atmosphere.
Chemical Stability (Hydrolysis/Photolysis): The susceptibility of a compound to break down via reaction with water (hydrolysis) or light (photolysis) is a critical factor in its persistence. adelaide.edu.au
Environmental Factors:
pH: The pH of the water can affect the ionization state of a drug, which in turn influences its solubility, sorption, and degradation rate. pjoes.comawsjournal.org
Temperature: Higher temperatures generally increase the rate of microbial degradation and some chemical reactions. frontiersin.org
Sunlight Intensity: The intensity and spectrum of sunlight affect the rate of photodegradation for light-sensitive compounds. pjoes.com
Organic Matter Content: High levels of organic matter in water and sediment can increase sorption, reducing the concentration of the compound in the water phase but increasing its accumulation in sediment. awsjournal.org
Microbial Activity: The presence and activity of microbial communities are paramount for the biodegradation of pharmaceutical compounds. awsjournal.org
Advanced Oxidation Processes (AOPs) for Compound Removal
Conventional biological wastewater treatments are often ineffective at completely removing persistent pharmaceuticals like aminophenazone. nih.govunina.it Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and break down recalcitrant organic pollutants. nih.govunina.itresearchgate.net
Ozonation: This process involves bubbling ozone (O₃) gas through contaminated water. Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, leading to degradation. deswater.comnih.gov Ozonation has proven effective for removing a variety of pharmaceuticals. nih.govresearchgate.net The efficiency of ozonation can be enhanced by combining it with ultraviolet (UV) light (O₃/UV), which accelerates the formation of hydroxyl radicals. deswater.com
Photo-oxidative Degradation (Photolysis): This process uses UV light to break down chemical compounds. Direct photolysis occurs when the molecule itself absorbs light energy and undergoes transformation. mdpi.com Indirect photolysis involves photosensitizers in the water that absorb light and produce reactive species that then degrade the pollutant. pjoes.com The combination of UV light with an oxidant like hydrogen peroxide (UV/H₂O₂) is a common AOP that significantly enhances degradation rates compared to UV alone. cdmf.org.br Studies on aminopyrine (aminophenazone) have shown that it can be degraded by UV-based AOPs, with hydroxyl radicals playing a primary role in its decomposition. researchgate.net
Table 2: Comparison of Photo-Based AOPs for Pharmaceutical Degradation
| Process | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| UV/O₃ | UV photolysis of ozone to generate •OH radicals. deswater.com | High efficiency, effective for many compounds. nih.gov | Energy intensive, potential for bromate formation. |
| UV/H₂O₂ | UV photolysis of hydrogen peroxide to generate •OH radicals. cdmf.org.br | No sludge formation, relatively simple setup. | Requires addition of H₂O₂, residual H₂O₂ may need removal. |
| UV/Chloramine | Generates hydroxyl radicals and reactive chlorine species. | Effective for specific compounds like aminopyrine. researchgate.net | Potential formation of disinfection byproducts. |
Fenton-based Oxidation: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst to generate powerful hydroxyl radicals. nih.govresearchgate.net This process is effective at acidic pH conditions. researchgate.net The photo-Fenton process enhances the reaction by using UV or visible light to photoreduce Fe³⁺ back to Fe²⁺, which sustains the catalytic cycle and generates additional radicals, often leading to faster and more complete degradation. nih.govmdpi.com Fenton and photo-Fenton processes have been successfully applied to treat various pharmaceutical wastewaters. researchgate.net
Photocatalysis: This AOP typically employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when illuminated with light of sufficient energy (e.g., UV or solar), generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species on the catalyst surface, which then degrade pollutants. nih.gov Heterogeneous photocatalysis is considered an environmentally friendly technology as it can utilize solar light and operates under ambient conditions. nih.gov
Biological Treatment Technologies for Pharmaceutical Contaminants
While conventional biological treatments can be limited, more advanced or specialized biological systems offer improved removal of pharmaceuticals. The biodegradability of aminophenazone gentisate would depend on its two components. The gentisate (gentisic acid) portion is a known intermediate in the bacterial degradation of various aromatic compounds, suggesting it is readily biodegradable by certain microorganisms. nih.gov The aminophenazone moiety is generally more resistant.
Enhancing biological treatment can be achieved through several strategies:
Enzymatic Degradation: Using isolated enzymes, such as oxidoreductases (e.g., laccases, peroxidases), can specifically target and transform pharmaceutical compounds. nih.govnih.gov These enzymes can be immobilized on carriers to improve stability and reusability. nih.gov
Bioaugmentation: Introducing specific microbial strains or consortia with known capabilities to degrade target pollutants into an existing biological treatment system can enhance removal efficiency.
Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration. This allows for higher concentrations of biomass and longer solids retention times, which can lead to better degradation of slowly biodegradable compounds.
Hybrid Systems: Combining biological treatment with AOPs can be a highly effective strategy. For instance, an AOP can be used as a pre-treatment to break down a recalcitrant molecule like aminophenazone into more biodegradable intermediates, which are then removed by a subsequent biological stage. researchgate.net
Microbial Degradation in Wastewater Treatment
Wastewater treatment plants (WWTPs) are critical environments where the microbial degradation of pharmaceuticals can occur. The efficiency of removal for a compound like this compound would depend on the metabolic capabilities of the microbial consortia present in activated sludge and biofilm systems.
The degradation of this compound would proceed through the separate breakdown of its constituent parts. Gentisic acid is a well-known intermediate in the degradation of various aromatic compounds by microorganisms and is readily biodegradable. nih.gov Numerous bacterial species, particularly from the genus Pseudomonas, utilize the gentisate pathway for aerobic degradation. nih.gov This pathway is initiated by the enzyme gentisate 1,2-dioxygenase, which cleaves the aromatic ring of gentisate. nih.gov The resulting product, maleylpyruvate, is then further metabolized and funneled into the central metabolic pathways of the cell, such as the Krebs cycle. ekb.eg
The microbial degradation of the aminophenazone moiety is less extensively documented but has been observed. Studies have shown that bacteria from the species Phenylobacterium immobilis are capable of utilizing aminophenazone as a sole source of carbon. tandfonline.com The primary site of microbial attack on the aminophenazone molecule is the benzene ring. tandfonline.com The metabolic process leads to the formation of a catechol derivative, which is subsequently cleaved and further metabolized. tandfonline.com An enzyme extract from these bacteria has been shown to convert the catechol derivative into 2-pyrone-6-carboxylic acid, indicating a clear degradation pathway. tandfonline.com
The following table summarizes research findings on the microbial degradation of aminophenazone and related compounds, providing insight into the types of microorganisms and degradation pathways involved.
| Compound | Microorganism(s) | Degradation Pathway/Metabolites | Reference |
| Aminophenazone | Phenylobacterium immobilis | Benzene ring cleavage via a catechol derivative, forming 2-pyrone-6-carboxylic acid. | tandfonline.com |
| Gentisic Acid | Pseudomonas alcaligenes, Pseudomonas putida | Cleavage of the benzene ring by gentisate 1,2-dioxygenase to form maleylpyruvate. | nih.gov |
| Paracetamol | Stenotrophomonas sp., Pseudomonas sp. | Degradation via 4-aminophenol and hydroquinone (B1673460) with subsequent ring fission. | nih.gov |
Bioremediation Approaches
Bioremediation strategies for environments contaminated with this compound would focus on harnessing and enhancing the metabolic activities of microorganisms capable of degrading its components. These approaches can be broadly categorized as in-situ or ex-situ methods.
In-situ Bioremediation: This approach involves treating the contaminated material in place. For soil or groundwater contaminated with this compound, biostimulation could be a viable strategy. This would involve the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of indigenous microbial populations capable of degrading aromatic compounds. Given that bacteria capable of degrading both aminophenazone and gentisate have been isolated from soil, this approach holds promise. tandfonline.com
Ex-situ Bioremediation: This involves the removal of the contaminated material for treatment elsewhere.
Bioreactors: Contaminated water could be passed through bioreactors containing immobilized microbial consortia with known capabilities for degrading pyrazolone (B3327878) and phenolic compounds. These systems offer a controlled environment where parameters such as pH, temperature, and nutrient levels can be optimized to enhance degradation rates.
Bioaugmentation: This strategy involves the introduction of specific microbial strains or consortia with high degradation capabilities into the contaminated environment or a bioreactor. For instance, cultures of Phenylobacterium immobilis could be introduced to specifically target the aminophenazone component.
The table below outlines potential bioremediation strategies applicable to the components of this compound.
| Bioremediation Strategy | Target Component(s) | Description | Key Considerations |
| Biostimulation | Aminophenazone, Gentisate | Amendment of the contaminated site with nutrients and oxygen to enhance the activity of native degrading microorganisms. | Requires the presence of a competent indigenous microbial population. |
| Bioaugmentation | Aminophenazone, Gentisate | Introduction of specialized microorganisms (e.g., Phenylobacterium immobilis, Pseudomonas sp.) to the contaminated site. | The introduced microbes must be able to survive and compete in the new environment. |
| Bioreactors | Aminophenazone, Gentisate | Use of engineered systems containing microbial cultures (either suspended or as biofilms) to treat contaminated water. | High operational control but can be costly. |
| Constructed Wetlands | Aminophenazone, Gentisate | Engineered systems that mimic natural wetlands to treat contaminated water through a combination of physical, chemical, and biological processes. | A cost-effective and sustainable approach for treating low to moderate concentrations of contaminants. |
Q & A
Q. What is the primary metabolic pathway for gentisate degradation in microbial systems, and which enzymes are critical?
Gentisate is metabolized via the gentisate pathway, where gentisate 1,2-dioxygenase (GDO) catalyzes the ring cleavage of gentisate into maleylpyruvate. This pathway is central in bacteria like Corynebacterium glutamicum and Burkholderia xenovorans for degrading aromatic compounds like 3-hydroxybenzoate (3-HBA). Key enzymes include 3-HBA 6-hydroxylase (converting 3-HBA to gentisate) and GDO, which requires Fe²⁺ for activity. Methodological approaches include enzyme purification, spectrophotometric assays, and transcriptional analysis of gene clusters (e.g., mhb and pca operons) .
Q. How is gentisate uptake regulated in Corynebacterium glutamicum, and what factors influence transporter kinetics?
The GenK transporter mediates gentisate uptake in C. glutamicum, with kinetic parameters (e.g., Kₘ = 10.7 mM, Vₘₐₓ = 3.06 nmol/min/mg dry weight) determined via [¹⁴C]-labeled substrate assays. Transport activity is pH-dependent, retaining 85% efficiency at pH 6.5 but dropping sharply at higher pH. Competing substrates (e.g., 3-HBA, protocatechuate) inhibit uptake by >40%. Site-directed mutagenesis identified critical residues (e.g., Asp-54, Arg-386) for transporter function .
Q. What analytical methods are used to detect and quantify gentisate and its metabolites in biological samples?
High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and spectrophotometric assays (e.g., monitoring absorbance shifts at 335 nm during gentisate conversion) are standard. Enzymatic activity assays (e.g., gentisate 1,2-dioxygenase activity in cell lysates) and transcriptional profiling (RT-qPCR of mhbD and pcaG genes) validate pathway functionality .
Advanced Research Questions
Q. How can contradictions in substrate specificity among gentisate 1,2-dioxygenases (GDOs) across species be resolved experimentally?
Variations in substrate specificity (e.g., Pseudomonas GDOs vs. Comamonas MabB) arise from structural differences in active sites. Comparative studies using X-ray crystallography, substrate docking simulations, and mutagenesis (e.g., substituting residues in the Fe²⁺-binding pocket) clarify enzyme-substrate interactions. For example, MabB preferentially oxidizes 5-aminosalicylate over gentisate, with kinetic assays (kₐₜ/Kₘ = 0.8 mM⁻¹s⁻¹) confirming substrate hierarchy .
Q. What methodological challenges arise when quantifying gentisate intermediates in complex microbial communities, and how are they addressed?
Challenges include metabolite cross-reactivity (e.g., protocatechuate interfering with gentisate assays) and low intracellular concentrations. Solutions involve:
Q. How do transcriptional regulators like GenR and GlxR coordinate gentisate catabolism in C. glutamicum, and what experimental designs elucidate their roles?
GenR (IclR family) positively regulates gen operons, while GlxR (CRP-FNR family) represses them under non-inducing conditions. Chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSAs) confirm DNA-binding specificity. Deletion strains (e.g., ΔgenR) lose growth on gentisate, while overexpression strains show constitutive pathway activation. Transcriptome sequencing (RNA-seq) under varying carbon sources reveals regulatory dynamics .
Q. What experimental strategies validate the rate-limiting steps in gentisate degradation pathways?
Kinetic modeling of enzyme cascades (e.g., comparing 3-HBA hydroxylase and GDO activities) identifies bottlenecks. For B. xenovorans, gentisate transport is rate-limiting, as shown by reduced growth rates in ΔgenK strains. Overexpression of genK increases gentisate uptake by 2.5-fold, confirmed via [¹⁴C]-gentisate accumulation assays .
Methodological Notes
- Contradiction Analysis : Discrepancies in enzyme kinetics (e.g., Vₘₐₓ variations across studies) may stem from assay conditions (pH, temperature) or strain-specific genetic backgrounds. Always report experimental parameters .
- Data Interpretation : Use bioinformatics tools (e.g., KEGG pathway mapping) to contextualize omics data and avoid overgeneralizing findings from single-strain studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
